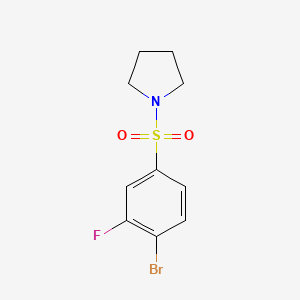
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine
Overview
Description
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFNO2S and a molecular weight of 308.17 g/mol . This compound features a pyrrolidine ring substituted with a 4-bromo-3-fluorophenylsulfonyl group, making it a valuable scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability, which in turn affects its efficacy .
Result of Action
The action of similar compounds can lead to various molecular and cellular effects, depending on the specific targets and pathways they affect .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and carries out its action .
Biochemical Analysis
Biochemical Properties
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have shown better in vitro potency and biological activity . The compound’s interactions with biomolecules are influenced by its stereochemistry and the spatial orientation of its substituents .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are attributed to its ability to interact with specific proteins and enzymes, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorophenyl substituents contribute to its binding affinity and potency . The stereogenicity of the pyrrolidine ring plays a crucial role in determining the compound’s biological profile and binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its potency and biological activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is crucial for understanding its overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
The synthesis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-bromo-3-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine derivatives and their biological targets.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
- 1-((4-Chloro-3-fluorophenyl)sulfonyl)pyrrolidine
- 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine
- 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can alter the compound’s pharmacokinetic properties and target specificity .
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEXUDLTMMPDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244630 | |
| Record name | 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055995-83-9 | |
| Record name | 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chlorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1404064.png)
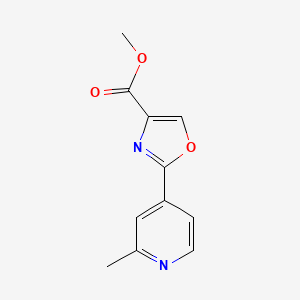
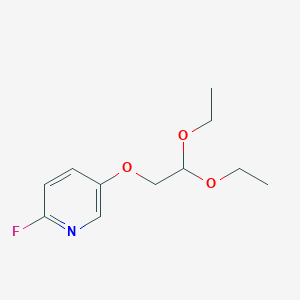

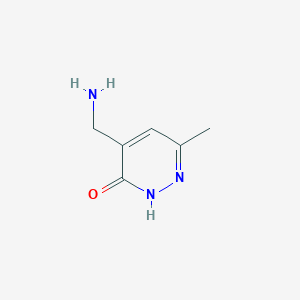
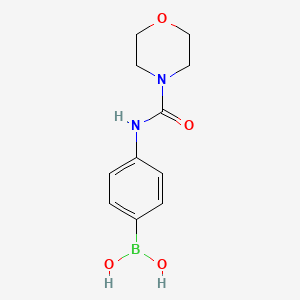
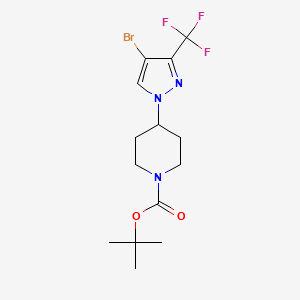
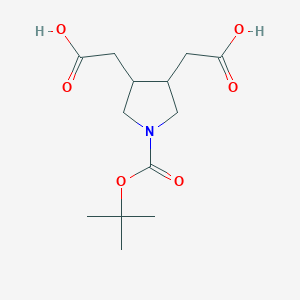
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)

![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
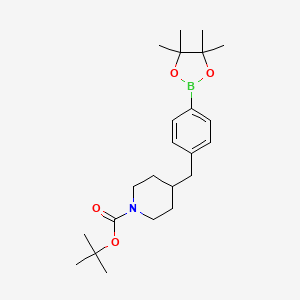
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
